Cas no 17617-45-7 (Picrotoxinin)

Picrotoxinin 化学的及び物理的性質
名前と識別子
-
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)-,(1aR,2aR,3S,6R,6aS,8aS,8bR,9R)-
- Picrotoxinin
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydrox...
- 3,6-Methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione,hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)
- PICROTOXININ(RG)
- Yellowmouth Dutchmanspipe Root
- ahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)-,(1ar-(1a-alpha,2a-beta,3-bet
- 6a-beta,8as*,8b-beta,9r*))-6-beta
-
- MDL: MFCD00078765
- インチ: InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7?,8-,9-,10-,13-,14-,15+/m1/s1
- InChIKey: PIMZUZSSNYHVCU-KBLUICEQSA-N
- ほほえんだ: C=C(C)C1[C@@H]2C(=O)O[C@H]1[C@@H]3[C@]4(C)[C@]2(C[C@@H]5[C@@]4(C(=O)O3)O5)O
計算された属性
- せいみつぶんしりょう: 292.09500
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 642
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.2207 (rough estimate)
- ゆうかいてん: 203-205°C
- ふってん: 354.22°C (rough estimate)
- 屈折率: 1.4359 (estimate)
- PSA: 85.36000
- LogP: -0.06200
- ひせんこうど: D17 +4.4° (c = 4.28 in abs alc), +3.49° (c = 7.57 in acetone)
- ようかいせい: 自信がない
Picrotoxinin セキュリティ情報
- 危険物輸送番号:UN 3172
- 危険カテゴリコード: 25-28
- セキュリティの説明: 13-20-45-36/37-28
- RTECS番号:PC5150000
-
危険物標識:
- 危険レベル:6.1(a)
- 包装グループ:I
- 危険レベル:6.1(a)
- どくせい:LD50 i.p. in mice: 3 mg/kg (Jarboe)
- セキュリティ用語:6.1(a)
- リスク用語:R25; R28
Picrotoxinin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P437633-25mg |
Picrotoxinin |
17617-45-7 | 25mg |
$92.00 | 2023-05-17 | ||
TRC | P437633-250mg |
Picrotoxinin |
17617-45-7 | 250mg |
$155.00 | 2023-05-17 | ||
abcr | AB148963-250 mg |
Picrotoxinin, 97%; . |
17617-45-7 | 97% | 250 mg |
€167.50 | 2023-07-20 | |
TargetMol Chemicals | T16535-100 mg |
Picrotoxinin |
17617-45-7 | 98.07% | 100MG |
¥ 995 | 2023-07-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80339-20MG |
Picrotoxinin |
17617-45-7 | 20mg |
¥3807.02 | 2023-09-09 | ||
MedChemExpress | HY-B1494-10mg |
Picrotoxinin |
17617-45-7 | ≥98.0% | 10mg |
¥600 | 2024-04-19 | |
abcr | AB148963-1 g |
Picrotoxinin, 97%; . |
17617-45-7 | 97% | 1 g |
€294.00 | 2023-07-20 | |
TargetMol Chemicals | T16535-50mg |
Picrotoxinin |
17617-45-7 | 98.07% | 50mg |
¥ 668 | 2024-07-19 | |
PhytoLab | 80339-50mg |
Picrotoxinin |
17617-45-7 | ≥ 95.0 % | 50mg |
€319.5 | 2023-10-25 | |
PhytoLab | 80339-1000mg |
Picrotoxinin |
17617-45-7 | ≥ 95.0 % | 1000mg |
€5325 | 2023-10-25 |
Picrotoxinin 関連文献
-
1. 990. The structure of picrotoxic acidD. E. Hathway J. Chem. Soc. 1957 4953
-
2. 174. Picrotoxinin and tutin. Part III. The hydrogenation of picrotoxininS. N. Slater J. Chem. Soc. 1949 806
-
3. 185. Picrotoxin and tutin. Part IV. The reducing properties and functional groupsJ. C. Benstead,H. V. Brewerton,J. R. Fletcher,M. Martin-Smith,S. N. Slater,A. T. Wilson J. Chem. Soc. 1952 1042
-
R. A. Shenvi Nat. Prod. Rep. 2016 33 535
-
Donald Mercer,Alexander Robertson J. Chem. Soc. 1936 288
-
6. 922. Picrotoxin and tutin. Part VIIIR. B. Johns,S. N. Slater,R. J. Woods,D. Brasch,Roy Gee J. Chem. Soc. 1956 4715
-
7. 267. Picrotoxin. Part IVRonald W. H. O'Donnell,Alexander Robertson,James C. Harland J. Chem. Soc. 1939 1261
-
Qiang-Qiang Shi,Jiang-Jiang Tang,Jin-Ming Gao Nat. Prod. Rep. 2022 39 2096
-
9. 428. Picrotoxin and tutin. Part VI. Methylation and methanolysisJ. C. Benstead,Roy Gee,R. B. Johns,M. Martin-Smith,S. N. Slater J. Chem. Soc. 1952 2292
-
10. 607. Picrotoxin. Part VII. The chemistry of anhydropicrotinJ. S. E. Holker,Alexander Robertson,J. H. Taylor,K. U. Holker,W. R. N. Williamson J. Chem. Soc. 1958 2987
Picrotoxininに関する追加情報
Picrotoxinin: A Comprehensive Overview
Picrotoxinin, also known as CAS No. 17617-45-7, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and toxicology. This compound is primarily found in certain plant species and has been extensively studied for its biological activities and potential applications in medicine and research.
Picrotoxinin is a sesquiterpenoid lactone, a class of compounds known for their diverse biological properties. Its chemical structure, characterized by a unique arrangement of oxygen atoms and a lactone ring, contributes to its potent pharmacological effects. Recent studies have highlighted its role as a neurotoxin, particularly in its ability to induce seizures in experimental models. This property has led researchers to explore its mechanisms of action and potential therapeutic uses.
One of the most notable aspects of Picrotoxinin is its interaction with ion channels, particularly the GABAA receptor complex. Studies have shown that it enhances the activity of GABAA receptors, leading to increased chloride ion influx into neurons. This effect has been linked to its convulsant properties, as excessive neuronal excitation can trigger seizures. However, this same mechanism has also raised interest in its potential use as a tool for studying epilepsy and other neurological disorders.
Recent advancements in analytical techniques have allowed for a deeper understanding of Picrotoxinin's pharmacokinetics and metabolism. Researchers have identified key enzymes involved in its biotransformation, shedding light on how it is processed within the body. This knowledge is crucial for developing strategies to mitigate its toxic effects while maximizing its therapeutic potential.
In terms of applications, Picrotoxinin has been utilized as a research tool in neuropharmacology due to its ability to modulate neuronal activity. It has been employed in preclinical studies to investigate the pathophysiology of epilepsy and other seizure-related conditions. Additionally, its unique chemical structure makes it a valuable compound for drug discovery efforts aimed at developing novel antiepileptic agents.
Despite its promising applications, the toxicity profile of Picrotoxinin remains a critical area of investigation. Studies have demonstrated that it can cause adverse effects at higher doses, including neurotoxicity and hepatotoxicity. Understanding these effects is essential for ensuring safe use in both research and clinical settings.
Recent collaborative efforts between academic institutions and pharmaceutical companies have led to breakthroughs in synthesizing analogs of Picrotoxinin with improved safety profiles. These analogs are being tested for their efficacy in treating refractory epilepsy, a condition that currently lacks effective treatment options.
In conclusion, Picrotoxinin (CAS No. 17617-45-7) is a compound with significant scientific and therapeutic potential. Its unique pharmacological properties, coupled with ongoing research advancements, position it as a key player in the development of novel treatments for neurological disorders. As our understanding of this compound continues to grow, so too does its promise as a valuable tool in medicine and neuroscience.
17617-45-7 (Picrotoxinin) 関連製品
- 2749-28-2(Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,6-(acetyloxy)hexahydro-1b-hydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5R,6S,6aR,7aR,8R)-)
- 925005-58-9(6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)
- 1713163-25-7(Tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate)
- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)
- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)
- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)
- 2228245-25-6(1-(5-nitrothiophen-2-yl)cyclopropylmethanol)
- 55666-48-3(tert-butyl 2-(tert-butoxy)acetate)
